molecular formula C22H16F3NO2 B11953392 5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline CAS No. 853310-83-5

5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline

Cat. No.: B11953392
CAS No.: 853310-83-5
M. Wt: 383.4 g/mol
InChI Key: KVOAAWJPLSYANN-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields This compound belongs to the quinoline family, characterized by a fused ring structure that includes a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a strong acid catalyst.

    Attachment of the Naphthyl Group: This step often involves a Friedel-Crafts alkylation reaction, where naphthalene reacts with the quinoline core in the presence of a Lewis acid catalyst.

    Addition of the Trifluoromethyl Group: This can be accomplished through a nucleophilic substitution reaction using trifluoromethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced with others under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylquinoline: Lacks the methoxy and trifluoromethyl groups, resulting in different chemical properties.

    4-Trifluoromethylquinoline: Does not have the naphthyl and methoxy groups, leading to variations in reactivity and applications.

    5,7-Dimethoxyquinoline: Missing the naphthyl and trifluoromethyl groups, affecting its overall functionality.

Uniqueness

5,7-Dimethoxy-2-(2-naphthyl)-4-(trifluoromethyl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

853310-83-5

Molecular Formula

C22H16F3NO2

Molecular Weight

383.4 g/mol

IUPAC Name

5,7-dimethoxy-2-naphthalen-2-yl-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C22H16F3NO2/c1-27-16-10-19-21(20(11-16)28-2)17(22(23,24)25)12-18(26-19)15-8-7-13-5-3-4-6-14(13)9-15/h3-12H,1-2H3

InChI Key

KVOAAWJPLSYANN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F)C(=C1)OC

Origin of Product

United States

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